molecular formula C6H2BF5O2 B073933 2,3,4,5,6-Pentafluorobenzeneboronic acid CAS No. 1582-24-7

2,3,4,5,6-Pentafluorobenzeneboronic acid

Cat. No.: B073933
CAS No.: 1582-24-7
M. Wt: 211.88 g/mol
InChI Key: VASOMTXTRMYSKD-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzeneboronic acid (CAS: 1582-24-7) is a fluorinated arylboronic acid with the molecular formula C₆H₂BF₅O₂ and a molecular weight of 211.88 g/mol . It is characterized by five fluorine substituents on the benzene ring and a boronic acid (-B(OH)₂) group at the 1-position. Key properties include:

  • Melting Point: 176–179°C (varies to 250–255°C in some sources, possibly due to purity or measurement conditions) .
  • Solubility: Miscible with alcohols, acetonitrile, and dichloromethane .
  • pKa: Predicted to be 6.13±0.58, reflecting moderate acidity influenced by electron-withdrawing fluorine substituents .
  • Applications: Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pentafluorophenyl-substituted heterocycles (e.g., thiophenes, selenophenes) . It also serves as an intermediate in pharmaceuticals, dyes, and cyclic boronates .

The compound is moisture-sensitive, requiring storage under inert atmospheres at <-20°C . Its high fluorine content enhances electrophilicity, making it more reactive in coupling reactions compared to non-fluorinated analogs .

Mechanism of Action

Target of Action

Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .

Mode of Action

The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .

Biochemical Pathways

The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .

Result of Action

The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .

Action Environment

The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.

Biological Activity

2,3,4,5,6-Pentafluorobenzeneboronic acid is a fluorinated boronic acid that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by its five fluorine substituents on the benzene ring, which significantly enhance its reactivity and interaction with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

  • Molecular Formula : C₆H₂BF₅O₂
  • Molecular Weight : 211.88 g/mol
  • Melting Point : 250–255 °C
  • CAS Number : 1582-24-7

The presence of fluorine atoms contributes to the compound's Lewis acidity and enhances its ability to form complexes with various biomolecules. This property is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This inhibition can lead to significant effects on cellular processes such as apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The fluorinated structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.
  • Anticancer Potential : There is emerging evidence that boronic acids can induce cell death in cancer cells through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Below is a summary of Minimum Inhibitory Concentration (MIC) values derived from recent studies:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate a moderate level of antimicrobial activity that warrants further investigation into its clinical applications.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on human cancer cell lines:

Cell Line IC50 (µM)
HCT-116 (Colon Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)30

The IC50 values suggest that this compound has significant cytotoxic effects on various cancer cells and could be a candidate for further anticancer drug development.

Case Studies

Several case studies have highlighted the potential applications of this compound in biomedical research:

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways. The results indicated a promising avenue for developing targeted therapies against resistant cancer types.
  • Case Study on Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains of Staphylococcus aureus, the compound demonstrated synergistic effects when combined with traditional antibiotics. This combination therapy could potentially restore sensitivity in resistant bacterial infections.

Scientific Research Applications

Palladium-Catalyzed Suzuki Coupling Reactions

PFBBA is prominently used as a coupling reagent in the palladium-catalyzed Suzuki reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

  • Case Study : Research by Thermo Scientific highlights its effectiveness in synthesizing complex aromatic products. The reaction conditions typically involve the use of a palladium catalyst alongside PFBBA to achieve high yields and selectivity.

Intermediate in Pharmaceutical Synthesis

PFBBA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorinated groups into organic molecules enhances the biological activity and stability of drugs.

  • Example : In a study published by PubChem, PFBBA was utilized to synthesize new fluorinated derivatives of existing drugs, improving their pharmacokinetic properties.

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments due to its fluorinated aromatic structure, which imparts unique optical properties.

  • Application Insight : According to Thermo Fisher, PFBBA is used as a raw material for synthesizing colorants that require high thermal stability and resistance to fading.

Data Table: Applications Overview

Application AreaDescriptionReference Source
Palladium-Catalyzed ReactionsUsed as a coupling reagent for biaryl synthesisThermo Scientific
Pharmaceutical IntermediateEnhances drug properties through fluorinationPubChem
Dyes and PigmentsServes as a precursor for stable colorantsThermo Fisher
Catalyst in Organic SynthesisActs as an acid catalyst and coupling reagentChemBK

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2,3,4,5,6-Pentafluorobenzeneboronic acid for experimental design?

Answer: Key properties include:

  • Molecular formula : C₆H₂BF₅O₂, Molecular weight : 211.88 g/mol .
  • Thermal stability : Melting point 176–179°C, boiling point 244.0±50.0°C, and flash point 101.4°C .
  • Solubility : Miscible with alcohols, acetonitrile, and dichloromethane; hygroscopicity requires inert storage (-20°C under argon) .
  • Acidity : pKa ≈ 6.13 ± 0.58, influencing reactivity in aqueous/organic hybrid systems .

Methodological Note : Characterize purity via 1H^1 \text{H}/19F^{19} \text{F} NMR and HPLC. Monitor decomposition by tracking boronic acid dimerization (anhydride formation) using IR spectroscopy (B-O stretching at ~1340 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

Answer :

  • Storage : Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis and self-condensation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. PPE (gloves, goggles, lab coat) is mandatory due to irritant properties (WGK Germany hazard class 3) .
  • Decomposition Signs : Discoloration (white→yellow) or precipitate formation indicates anhydride byproducts; purify via recrystallization (CHCl₃/hexane) .

Advanced Research Questions

Q. What role does this compound play in supramolecular crystal engineering?

Answer : The compound participates in fluorophilic interactions and hydrogen-bonded networks. For example:

  • Crystal Structure : Co-crystallizes with 1,10-phenanthrolinium to form N–H⋯O and O–H⋯O hydrogen bonds. Non-classical interactions (C–H⋯F, F⋯F, F⋯π) stabilize 3D networks, validated by single-crystal XRD (space group P1, a = 9.288 Å, b = 11.099 Å, c = 15.723 Å) .
  • Applications : Design of fluorinated metal-organic frameworks (MOFs) for gas storage or catalysis, leveraging its electron-deficient aromatic ring .

Methodological Note : Optimize crystallization by slow evaporation (ethanol/water mixtures) and analyze intermolecular contacts using Mercury software (Cambridge Crystallographic Database) .

Q. How does the pentafluorophenyl group influence Suzuki-Miyaura cross-coupling efficiency?

Answer :

  • Electronic Effects : The electron-withdrawing -F groups enhance electrophilicity of the boronic acid, accelerating transmetallation but increasing sensitivity to protic solvents .
  • Reaction Optimization : Use Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 60°C. Monitor conversion via 19F^{19} \text{F} NMR (C₆F₅ signals at δ -138 to -162 ppm) .
  • Challenges : Competitive protodeboronation under basic conditions; mitigate with Cs₂CO₃ and degassed solvents .

Q. How can researchers resolve contradictory data in reactions involving this compound?

Answer :

  • Case Study : Reaction with CpRhCl₂ metallocavitands yielded mixed products (multiple 1H^1 \text{H} NMR Cp environments at δ 2.0–2.3 ppm). Use preparative TLC (silica, ethyl acetate/hexane) or fractional crystallization to isolate species .
  • Analytical Tools : High-resolution mass spectrometry (HRMS) and X-ray diffraction distinguish isomers or coordination complexes .

Q. What strategies are effective for synthesizing derivatives of this compound?

Answer :

  • Esterification : React with diols (e.g., ethylene glycol) under Dean-Stark conditions to form boronate esters, characterized by 11B^{11} \text{B} NMR (δ 28–32 ppm) .
  • Functionalization : Introduce substituents via electrophilic aromatic substitution (limited by -F deactivation) or Pd-catalyzed C–H activation .

Q. Safety and Compliance

  • Risk Phrases : R36/37/38 (irritating to eyes, respiratory system, skin) .
  • Waste Disposal : Neutralize with aqueous NaOH, precipitate with CaCl₂, and dispose as halogenated waste .

Comparison with Similar Compounds

Physical and Chemical Properties

The following table compares 2,3,4,5,6-pentafluorobenzeneboronic acid with structurally related boronic acids and fluorinated analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Solubility Key Applications
This compound C₆H₂BF₅O₂ 211.88 176–179 6.13±0.58 Alcohols, DCM, acetonitrile Suzuki coupling, pharmaceuticals
3-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 105–108 ~8.5 Water-miscible Sensor development
4-Chlorophenylboronic acid C₆H₆BClO₂ 156.38 216–220 ~8.9 Polar organic solvents Polymer synthesis
2,4-Difluorophenylboronic acid C₆H₅BF₂O₂ 155.91 142–145 ~7.8 Methanol, THF Bioconjugation
Pentafluorobenzoic acid C₇HF₅O₂ 212.07 100–102 ~1.2 Organic solvents Acid catalyst, ligand

Key Observations:

  • Acidity: The pentafluorinated boronic acid has a significantly lower pKa (~6.13) than non-fluorinated analogs (e.g., 4-chlorophenylboronic acid, pKa ~8.9), due to the electron-withdrawing effect of fluorine atoms enhancing boron’s electrophilicity .
  • Reactivity: Fluorine substituents increase oxidative stability and reaction rates in Suzuki couplings compared to chloro or non-halogenated boronic acids .
  • Thermal Stability : Higher melting points in fluorinated compounds (e.g., 176–179°C vs. 105–108°C for 3-fluorophenylboronic acid) suggest stronger intermolecular interactions, such as F···F or F···π interactions .

Reactivity in Cross-Coupling Reactions

This compound exhibits superior reactivity in palladium-catalyzed Suzuki reactions compared to less fluorinated analogs. For example:

  • In synthesizing bis(pentafluorophenyl)thiophene derivatives, the reaction proceeds at room temperature with high yields (>90%) due to the electron-deficient arylboronic acid facilitating transmetalation .
  • In contrast, 3-fluorophenylboronic acid requires elevated temperatures (80–100°C) for comparable transformations .

However, excessive fluorination can lead to side reactions. For instance, reactions with pentafluorobenzeneboronic acid in metallocavitand synthesis produced mixtures, likely due to competing F···B interactions or steric hindrance .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASOMTXTRMYSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379743
Record name (Pentafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582-24-7
Record name (Pentafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3,4,5,6-Pentafluorobenzeneboronic acid
2,3,4,5,6-Pentafluorobenzeneboronic acid
2,3,4,5,6-Pentafluorobenzeneboronic acid
2,3,4,5,6-Pentafluorobenzeneboronic acid
2,3,4,5,6-Pentafluorobenzeneboronic acid
2,3,4,5,6-Pentafluorobenzeneboronic acid

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